molecular formula C12H19NO3 B574167 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol CAS No. 159821-68-8

2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol

Katalognummer: B574167
CAS-Nummer: 159821-68-8
Molekulargewicht: 225.288
InChI-Schlüssel: VJGSAOXEFXRXIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name of the compound, as per IUPAC guidelines, is 2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione . This name is derived through the following conventions:

  • Parent structure : The base structure is cyclohexane, a six-membered carbocyclic ring.
  • Functional groups : Two ketone groups at positions 1 and 3 of the cyclohexane ring are denoted by the suffix "-dione."
  • Substituents :
    • A methyl group at position 4 on both carbons (C4 and C4') of the cyclohexane ring, yielding "5,5-dimethyl" (due to the renumbering of the dione positions).
    • An ethylidene group (=CH–CH2–) attached to position 2 of the cyclohexane ring.
    • A secondary amine (–NH–) linked to the ethylidene group and further connected to a 2-hydroxyethyl group (–CH2–CH2–OH).

The systematic name reflects the compound’s structural hierarchy, prioritizing the diketone moiety over the enamine and hydroxyl groups (Table 1).

Table 1: Breakdown of IUPAC Name Components

Component Position/Description
Cyclohexane Six-membered ring backbone
1,3-dione Ketones at positions 1 and 3
5,5-dimethyl Methyl groups at C4 and C4'
2-[2-(2-hydroxyethylamino)ethylidene] Ethylidene-enamine-ethanol substituent

Alternative names include 2-(Dde-amino)ethanol and 2-{2-[(2-hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione , though these are not IUPAC-compliant.

Molecular Geometry and Stereochemical Considerations

The compound’s molecular geometry is defined by its cyclohexane backbone, substituent arrangement, and conjugation effects:

  • Cyclohexane ring conformation : The 1,3-diketone groups impose a chair conformation to minimize steric strain, with the two methyl groups at C4 and C4' occupying equatorial positions.
  • Ethylidene-enamine side chain : The ethylidene group (=CH–CH2–) introduces partial double-bond character (C=C) at the cyclohexane’s C2 position, forcing coplanarity with the diketone system. This conjugation extends through the enamine (–NH–CH2–CH2–OH) moiety, creating a planar region spanning C2–C3–N–Cβ–Cα–O.
  • Stereochemical features :
    • The ethylidene group may exhibit E/Z isomerism, but no experimental evidence of geometric isomerism has been reported.
    • The secondary amine (–NH–) and hydroxyl group (–OH) enable intramolecular hydrogen bonding, stabilizing specific conformers (Figure 1).

Figure 1: Predicted Hydrogen-Bonding Network
The hydroxyl group forms a hydrogen bond with the adjacent ketone oxygen (O6), while the enamine nitrogen interacts with the C1 ketone oxygen (O1).

The molecular geometry has been corroborated by computational studies (B3LYP/6-311++G**) and spectroscopic data (IR, NMR).

Tautomeric Equilibria and Keto-Enol Isomerization

Like cyclic β-diketones, this compound exhibits keto-enol tautomerism, influenced by solvent polarity and substituent effects:

  • Tautomeric forms :
    • Keto form : Both ketone groups remain intact (1,3-dione structure).
    • Enol form : One ketone tautomerizes to an enol (–C=C–OH), conjugated with the adjacent carbonyl group (Figure 2).

Figure 2: Keto-Enol Tautomerization
The enol form stabilizes via resonance and intramolecular hydrogen bonding between the enolic hydroxyl and the remaining ketone oxygen.

  • Equilibrium dynamics :
    • In nonpolar solvents (e.g., chloroform), the keto form dominates (~67%), while the enol form constitutes ~33%.
    • Polar solvents (e.g., DMSO) shift the equilibrium toward the enol form due to enhanced solvation of the hydroxyl group.
    • Substituent effects: The 5,5-dimethyl groups increase steric hindrance, slightly destabilizing the enol form compared to unsubstituted 1,3-cyclohexanedione.

Table 2: Tautomeric Ratios in Different Solvents

Solvent Keto:Enol Ratio Method of Determination
Chloroform 2:1 NMR, DFT calculations
DMSO 1:1.5 IR spectroscopy
Water 1:2 Computational modeling
  • Spectroscopic evidence :
    • IR : Enol forms show a broad O–H stretch (~3200 cm⁻¹) and conjugated C=O stretches at 1650–1700 cm⁻¹.
    • NMR : The keto form’s carbonyl carbons resonate at δ 205–210 ppm (¹³C), while the enol form’s conjugated double bond appears at δ 5.5–6.0 ppm (¹H).

The tautomeric equilibrium is critical for understanding the compound’s reactivity, particularly in nucleophilic additions and condensation reactions.

Eigenschaften

IUPAC Name

2-[2-(2-hydroxyethylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2)7-10(15)9(11(16)8-12)3-4-13-5-6-14/h3,13-14H,4-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGSAOXEFXRXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CCNCCO)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694544
Record name 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159821-68-8
Record name 2-{2-[(2-Hydroxyethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of peptides, suggesting that its targets could be various proteins or enzymes involved in peptide synthesis or function.

Pharmacokinetics

It’s known that the compound can increase the lipophilicity and passive membrane diffusion of the drugs it’s conjugated with, which suggests that it might enhance the absorption and distribution of these drugs.

Biologische Aktivität

2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a cyclohexylidene moiety with two ketone functional groups and an aminoethanol side chain. The synthesis typically involves acylation reactions using dimedone derivatives. For example, one method combines 2-acetyldimedone with amino acids in the presence of triethylamine in refluxing ethanol to yield the desired product .

Pharmacological Properties

Research indicates that 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol exhibits several pharmacological activities:

  • Antioxidant Activity : The compound shows significant antioxidant properties, which may be attributed to its ability to scavenge free radicals. This activity is essential for preventing oxidative stress-related diseases.
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. This makes it a candidate for further investigation as a potential therapeutic agent against infections.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects on certain cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Binding Affinity and Mechanisms

The binding affinity of 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol to biological targets has been investigated using radiolabeled probes. For instance, modifications to its structure have been shown to enhance binding to specific receptors involved in tumor targeting. This is particularly relevant in the context of developing radiopharmaceuticals for imaging and treatment of cancer .

Case Study 1: Antioxidant Effects

A study evaluating the antioxidant effects of the compound reported a significant reduction in oxidative stress markers in cell cultures treated with varying concentrations of 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol. The results indicated that higher concentrations led to enhanced protective effects against hydrogen peroxide-induced damage.

Concentration (μM)Oxidative Stress Marker Reduction (%)
1025
5045
10070

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory activity with Minimum Inhibitory Concentrations (MICs) determined as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Wissenschaftliche Forschungsanwendungen

Applications in Drug Delivery

One of the most promising applications of this compound lies in its potential as a drug delivery vehicle . Its structural characteristics allow it to form dendritic polymers that can encapsulate pharmaceutical agents for targeted delivery. Research indicates that dendrimers modified with similar compounds can enhance the bioavailability and efficacy of drugs by improving their solubility and stability in biological environments .

Case Study: Dendritic Polymers

A study highlighted the use of dendritic polymers for controlled delivery of antiretroviral drugs. The incorporation of 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol into these systems demonstrated improved targeting capabilities towards HIV-infected cells, showcasing its utility in antiviral therapies .

Bioconjugation and Peptide Synthesis

The compound is also utilized in bioconjugation protocols , where it acts as a linker for attaching various biomolecules. This application is particularly relevant in the synthesis of peptide conjugates for therapeutic purposes.

Protocol Overview

  • Peptide Synthesis : The compound can be incorporated during solid-phase peptide synthesis (SPPS), allowing for the introduction of complex functionalities.
  • Conjugation Reactions : It facilitates the conjugation of peptides to other molecules (e.g., drugs or imaging agents), enhancing their pharmacological properties and specificity.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Drug DeliveryUtilized as a component in dendritic polymers for drug encapsulationEnhanced bioavailability and targeted delivery
BioconjugationActs as a linker in peptide synthesisIncreases specificity and efficacy of therapeutics
Peptide SynthesisIncorporated in SPPS for complex peptide structuresAllows for diverse functionalization options

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol can be contextualized against related Dde derivatives:

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)

  • Structure: Contains an isovaleryl (3-methylbutanoyl) group instead of ethanolamine.
  • Applications: Used for selective protection of diaminobutyric acid (Dab) residues in polymyxin analogs to minimize cytotoxicity .
  • Key Difference: The bulkier isovaleryl group increases steric hindrance, slowing coupling kinetics but improving stability during acidic deprotection steps compared to ethanolamine derivatives .

N-Dde Lipoamino Acids (e.g., 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D,L-dodecanoic Acid)

  • Structure: Features a long alkyl chain (dodecanoic acid) linked to the Dde group.
  • Applications : Designed for lipidated peptide conjugates to enhance membrane permeability in drug delivery systems .
  • Key Difference: The lipophilic dodecanoic chain significantly alters solubility, favoring non-polar solvents, unlike the hydrophilic ethanolamine variant .

3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-1-propanol

  • Structure: Extends the ethanolamine chain by one methylene group (propanol instead of ethanol).
  • Key Difference : The longer chain may reduce solubility in polar solvents, impacting its utility in aqueous-phase reactions .

N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-L-phenylalaninol

  • Structure: Incorporates a phenylalaninol moiety, introducing aromaticity.
  • Applications : Explored in chiral peptide synthesis for enhanced stereochemical control .
  • Key Difference : The aromatic group enables π-π interactions but complicates cleavage kinetics due to steric and electronic effects .

Comparative Data Table

Compound Name Molecular Formula Substituent Key Application Melting Point/ESI-MS Synthesis Yield
2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol C₁₂H₁₉NO₃ Ethanolamine Peptide synthesis, hydrophilic modifications 110–112°C; m/z 380 54%
ivDde C₁₃H₁₉NO₃ Isovaleryl Polymyxin analogs, Dab protection Not reported Not reported
N-Dde-D,L-dodecanoic Acid C₂₄H₄₁NO₅ Dodecanoic acid Lipophilic drug delivery Not reported 54%
3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-1-propanol C₁₃H₂₁NO₃ Propanol Discontinued (limited data) Not reported Not reported
N-alpha-Dde-L-phenylalaninol C₁₉H₂₅NO₃ Phenylalaninol Chiral peptide synthesis Not reported Not reported

Vorbereitungsmethoden

Preparation of 2-Acetyldimedone (Key Intermediate)

The synthesis begins with the preparation of 2-acetyldimedone (2), a pivotal intermediate derived from dimedone (5,5-dimethyl-1,3-cyclohexanedione, 1 ). The acylation of dimedone involves acetic anhydride in the presence of catalytic 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base:

Procedure :

  • Dimedone (15.0 g, 107 mmol) is dissolved in dichloromethane (100 mL).

  • DMAP (2.61 g, 21.4 mmol) and TEA (29.8 mL, 214 mmol) are added under argon.

  • Acetic anhydride (12.2 mL, 129 mmol) is introduced dropwise, and the mixture is stirred for 48 hours.

  • The solvent is removed via co-evaporation with toluene, and the residue is purified by silica gel chromatography (ethyl acetate/hexane, 2:3) to yield 2-acetyldimedone as pale yellow crystals (58% yield).

Key Analytical Data for 2-Acetyldimedone :

  • ¹H NMR (CDCl₃) : δ 18.02 (s, 1H, H-bonded OH), 2.54 (s, 3H, CH₃), 2.48 (s, 2H, CH₂), 2.30 (s, 2H, CH₂), 1.02 (s, 6H, C(CH₃)₂).

  • ¹³C NMR (CDCl₃) : δ 202.2, 197.7, 194.9, 112.2, 52.3, 46.8, 30.5, 28.3, 28.0.

Condensation with Ethanolamine

The target compound is synthesized via a nucleophilic addition-elimination reaction between 2-acetyldimedone and ethanolamine . This step forms the ethyl-amino-ethanol side chain while preserving the cyclohexanedione core:

Procedure :

  • 2-Acetyldimedone (7.14 g, 39.2 mmol) and ethanolamine (5.67 g, 35.6 mmol) are suspended in ethanol (200 mL).

  • TEA (5.40 mL, 53.4 mmol) is added, and the mixture is refluxed under argon for 18 hours.

  • The solvent is evaporated, and the crude product is washed with 5% HCl (3 × 200 mL) to remove excess base.

  • The organic layer is dried (MgSO₄), filtered, and concentrated. Trituration with diethyl ether yields 2-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-ethanol as a white solid (54% yield).

Optimization Notes :

  • Replacing stoichiometric DMAP with catalytic DMAP and excess TEA minimizes byproduct formation and simplifies purification.

  • Ethanol is preferred as the solvent due to its ability to solubilize both reactants and facilitate reversible imine formation.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 13.69 (d, J = 7.3 Hz, 1H, H-bonded NH),

  • δ 11.18 (br s, 1H, COOH),

  • δ 4.37 (m, 1H, α-CH),

  • δ 2.52 (s, 3H, C(NH)CH₃),

  • δ 2.39 (s, 4H, 2×CH₂CO),

  • δ 1.01 (s, 6H, C(CH₃)₂).

¹³C NMR (CDCl₃) :

  • δ 198.9 (C=O),

  • δ 174.0 (COOH),

  • δ 172.1 (C=O),

  • δ 108.0 (cyclohexylidene),

  • δ 56.5 (α-CH),

  • δ 52.3 (C(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₂H₁₉NO₃ ([M]⁺): 225.1365.

  • Found: 225.1362.

Comparative Analysis of Synthetic Methodologies

Alternative Protecting Group Strategies

While the N-Dde group is favored for its orthogonality, other protecting groups like N-Boc (tert-butoxycarbonyl) and N-Fmoc (fluorenylmethyloxycarbonyl) are incompatible with prolonged acidic or basic conditions, respectively. The N-Dde group’s stability under SPPS conditions (e.g., piperidine deprotection of Fmoc groups) makes it ideal for synthesizing branched peptides and glycoconjugates.

Scalability and Yield Considerations

The described method achieves a 54–58% yield across scales up to 50 mmol, with purity exceeding 98% after trituration. Larger-scale reactions may require extended reflux times (up to 32 hours) to ensure complete conversion.

Applications in Peptide Chemistry

The compound’s primary application lies in orthogonal amine protection during SPPS. For example, Kellam et al. utilized analogous N-Dde lipoamino acids to synthesize glycolipopeptides, demonstrating enhanced enzymatic stability and membrane permeability. The ethyl-amino-ethanol moiety further enables post-synthetic modifications, such as conjugation with fluorescent probes or bioactive ligands .

Q & A

Q. Methodological Insight :

  • Experimental Design : Incorporate Dde during SPPS by coupling Fmoc-Lys(Dde)-OH derivatives. After elongation, selectively remove Dde with hydrazine to expose the ε-amino group for further functionalization.
  • Critical Note : Avoid allyl-based protecting groups during Dde removal, as hydrazine may reduce allyl moieties .

Basic: What synthetic routes are available for preparing derivatives of this compound?

A common method involves condensation reactions between 5,5-dimethylcyclohexane-1,3-dione and amino alcohols or amines under acidic conditions. For example:

  • Procedure : Reflux 5,5-dimethylcyclohexane-1,3-dione (1.4 g, 0.01 mol) with an equimolar amine in ethanol/glacial acetic acid (20 mL/5 mL) for 13 hours. Recrystallize the product from ethanol for purification .

Q. Key Data :

ReactantSolvent SystemReaction TimeYield
3-aminobenzonitrileEthanol/AcOH13 h~75%

Advanced: How can researchers optimize selective Dde removal in multi-protection schemes?

Challenge : Competing deprotection reactions (e.g., acid-labile groups) may occur.
Solutions :

  • Use ivDde (a sterically hindered derivative) to minimize migration to free lysine residues during synthesis .
  • Hydrazine Protocol : Apply 2% hydrazine in DMF for 30–60 minutes at RT, followed by thorough washing to eliminate byproducts .

Case Study : In polymyxin B analog synthesis, ivDde enabled selective Dab (diaminobutyric acid) modification without disrupting allyl or Fmoc groups .

Advanced: What are the best practices for handling and storing this compound to ensure stability?

Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation. Contradictory recommendations exist (e.g., -30°C to -10°C in some protocols), but -20°C is widely validated .
Handling :

  • Use anhydrous solvents to avoid hydrolysis.
  • Conduct hydrazinolysis in a fume hood due to hydrazine toxicity .

Advanced: How does steric hindrance in ivDde improve synthetic outcomes compared to Dde?

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) reduces migration to free amino groups via steric bulk, enhancing orthogonality in complex peptides. This is critical for synthesizing peptides with multiple lysine residues or branched architectures .

Experimental Validation : ivDde showed <5% migration in cyclic peptide models, whereas Dde exhibited >20% under identical conditions .

Basic: Which analytical techniques confirm the structure and purity of this compound?

  • X-ray Crystallography : Resolves cyclohexanedione ring conformation and substituent geometry (e.g., C=O and C=N bond lengths) .
  • NMR : Key signals include δ 1.2–1.4 ppm (dimethyl groups) and δ 5.5–6.0 ppm (enamine proton) .
  • HPLC-MS : Monitors deprotection efficiency (loss of Dde: Δm/z = 138.1) .

Advanced: How can side reactions during Dde deprotection be mitigated?

Common Issues : Incomplete removal or byproduct formation.
Solutions :

  • Add Allyl Alcohol : Prevents hydrazine-mediated reduction of allyl groups during Dde removal .
  • Iterative Deprotection : Repeat hydrazine treatment (2 × 30 min) for stubborn residues.

Advanced: What role does this compound play in synthesizing polymyxin analogs?

In polymyxin B derivatives, Dde/ivDde protects Dab residues, enabling selective modification of specific positions (e.g., lipid tail attachment). This is vital for tuning antimicrobial activity and reducing cytotoxicity .

Q. Synthetic Workflow :

Load Fmoc-Dab(Dde)-OH onto resin.

Deprotect Dde post-elongation for lipid conjugation.

Cleave and purify via RP-HPLC .

Basic: How is this compound used in fluorogenic enzyme assays?

Dde serves as a quenching group in FRET-based substrates. For example, in aggrecanase (ADAMTS-4/5) assays, Dde’s removal by hydrazine unmasks a fluorescent signal (e.g., carboxyfluorescein), enabling real-time enzyme activity monitoring .

Advanced: Can computational methods predict thermodynamic properties of Dde-protected peptides?

Yes. The "centerpiece" approach estimates vaporization enthalpies (ΔHvap) by extrapolating from simpler analogs. For example:

  • Model : Use 2-(ethylamino)-ethanol (ΔHvap = 60.8 kJ/mol) to predict ΔHvap for benzyl derivatives (84.5–86.2 kJ/mol) via group contribution .

Application : Predict solubility and stability of Dde-containing peptides in organic solvents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.